molecular formula C11H13BrFNO B2495228 4-(3-Bromo-4-fluorobenzyl)morpholine CAS No. 281652-25-3

4-(3-Bromo-4-fluorobenzyl)morpholine

Cat. No. B2495228
Key on ui cas rn: 281652-25-3
M. Wt: 274.133
InChI Key: KRXZMNYOZJCBKI-UHFFFAOYSA-N
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Patent
US06653307B2

Procedure details

A solution of 3-bromo-4-fluorobenzaldehyde (50.0 g) in 1,2-dichloroethane (500 mL) is cooled to 0° C. Acetic acid (14.1 mL) and morpholine (23.6 mL) are added slowly, maintaining the temperature below 4° C. Sodium triacetoxyborohydride (78.3 g) is added all at once, maintaining the temperature below 5° C. The mixture is allowed to warm to rt and stirred for 18 hrs. The reaction is quenched with 1 N NaOH (200 mL) and extracted with CH2Cl2 (500 mL). The organic layer is washed with 1 N NaOH (2×200 mL). The aqueous layers are combined and back-extracted with CH2Cl2 (100 mL). The organic layers are combined and extracted with 0.5 N HCl (5×250 mL). The acidic aqueous layers are combined, and 2 N NaOH is added until the solution is basic (pH=12). The aqueous layer is then extracted with CH2Cl2 (6×100 mL). The organic layers are combined, dried (MgSO4) and concentrated in vacuo to a clear, colorless oil. The crude product is distilled (126° C., 0.3 Torr) to afford 48.9 g (72%) of the title compound as a clear, colorless oil. Physical characteristics: B.p. 126° C. (0.3 Torr); 1H NMR (300 MHz, DMSO-d6) δ 7.62, 7.35-7.29, 3.56, 3.45, 2.34; 13C NMR (75 MHz, DMSO-d6) δ 157.3, 136.1, 133.3, 129.8, 116.2, 107.7, 66.1, 60.9, 53.0; IR (liq.) 2855, 2807, 1495, 1455, 1348, 1257, 1244, 1118, 1009, 862 cm−1; MS (ESI+) m/z 274 (M+H)+. Anal. Calcd for C11H13BrFNO: C, 48.20; H, 4.78; N, 5.11; Br, 29.15. Found: C, 48.04; H, 4.79; N, 5.11; Br, 28.18.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
14.1 mL
Type
reactant
Reaction Step Two
Quantity
23.6 mL
Type
reactant
Reaction Step Two
Quantity
78.3 g
Type
reactant
Reaction Step Three
Yield
72%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[F:10])[CH:5]=O.C(O)(=O)C.[NH:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>ClCCCl>[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[F:10])[CH2:5][N:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1 |f:3.4|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=CC1F
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
14.1 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
23.6 mL
Type
reactant
Smiles
N1CCOCC1
Step Three
Name
Quantity
78.3 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 18 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 4° C
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 5° C
CUSTOM
Type
CUSTOM
Details
The reaction is quenched with 1 N NaOH (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (500 mL)
WASH
Type
WASH
Details
The organic layer is washed with 1 N NaOH (2×200 mL)
EXTRACTION
Type
EXTRACTION
Details
back-extracted with CH2Cl2 (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with 0.5 N HCl (5×250 mL)
ADDITION
Type
ADDITION
Details
2 N NaOH is added until the solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is then extracted with CH2Cl2 (6×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a clear, colorless oil
DISTILLATION
Type
DISTILLATION
Details
The crude product is distilled (126° C., 0.3 Torr)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C=C(CN2CCOCC2)C=CC1F
Measurements
Type Value Analysis
AMOUNT: MASS 48.9 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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